L-Valine, N-(1-oxooctadecyl)-

概要

説明

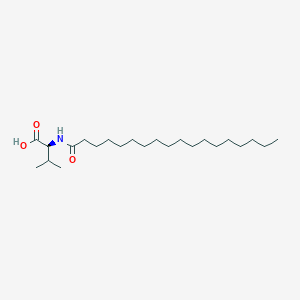

L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine, is a compound belonging to the class of N-acyl amino acids. It is composed of an octadecanoyl (stearoyl) group attached to the amino acid valine. This compound is part of the fatty acyls category, specifically the fatty amides and N-acyl amino acids subcategories .

準備方法

Synthetic Routes and Reaction Conditions

L-Valine, N-(1-oxooctadecyl)- can be synthesized through an enzyme-catalyzed process. This involves the reaction of octadecanoic acid (stearic acid) with valine in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure the stability of the enzyme .

Industrial Production Methods

Industrial production of L-Valine, N-(1-oxooctadecyl)- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .

化学反応の分析

Types of Reactions

L-Valine, N-(1-oxooctadecyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

L-Valine, N-(1-oxooctadecyl)- has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of N-acyl amino acids in various chemical reactions.

Biology: The compound is studied for its role in cellular processes and its interaction with biological membranes.

Medicine: Research explores its potential therapeutic effects, including anti-inflammatory properties.

Industry: L-Valine, N-(1-oxooctadecyl)- is used in the formulation of personal care products and as a surfactant in various industrial applications

作用機序

The mechanism of action of L-Valine, N-(1-oxooctadecyl)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

- N-hexanoyl alanine

- N-octanoyl alanine

- N-decanoyl alanine

Uniqueness

L-Valine, N-(1-oxooctadecyl)- is unique due to its long-chain fatty acid component, which imparts distinct physicochemical properties. This makes it particularly effective in modulating membrane properties and interacting with hydrophobic regions of proteins .

生物活性

L-Valine, N-(1-oxooctadecyl)- is a derivative of the essential amino acid L-Valine, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant case studies.

Overview of L-Valine

L-Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. It is essential for human health, contributing to muscle growth, tissue repair, and energy production. Its chemical structure includes an α-amino group, an α-carboxylic acid group, and a side chain that classifies it as a nonpolar amino acid. The significance of L-Valine extends beyond basic nutrition; it has been implicated in various metabolic pathways and therapeutic applications.

L-Valine exerts its biological effects through several mechanisms:

- Muscle Metabolism : As a BCAA, L-Valine is primarily catabolized in muscle tissue. It contributes to ATP generation via the Krebs cycle by producing propionyl-CoA, a glucogenic precursor .

- Oxidative Stress Modulation : Studies indicate that high concentrations of L-Valine are associated with increased oxidative stress markers in conditions like Type 2 Diabetes Mellitus (T2DM). Specifically, L-Val levels correlate positively with malondialdehyde (MDA) and negatively with superoxide dismutase (SOD) levels, suggesting its role in oxidative damage .

- Immune Function : L-Valine enhances macrophage phagocytosis by activating the PI3K/Akt signaling pathway and inhibiting arginase activity. This mechanism can boost immune responses against drug-resistant pathogens .

Biological Activity and Health Implications

The biological activity of L-Valine can be summarized in the following table:

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Muscle Growth | Promotes protein synthesis and muscle repair | Essential for athletes and bodybuilders |

| Energy Production | Serves as a substrate for gluconeogenesis | Supports endurance during physical activity |

| Oxidative Stress Management | Modulates oxidative stress markers | Potentially protective against metabolic diseases |

| Immune Enhancement | Activates macrophage function | Aids in fighting infections |

| Neuroprotective Effects | May influence neurotransmitter synthesis | Possible implications in neurological disorders |

Case Studies

- Oxidative Stress and Diabetes : A study involving 816 participants demonstrated that elevated levels of L-Valine were significantly associated with newly diagnosed diabetes mellitus (NDM). The odds ratio indicated a 2.25-fold increase in NDM risk among individuals with high L-Val levels .

- Production Enhancement in Microbial Systems : Research on the yeast Saccharomyces cerevisiae showed that genetic modifications could enhance valine production significantly. This study highlighted the potential of engineered strains for increased yield in industrial applications .

- PPARγ Activation : Novel derivatives of valine have been identified that activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and glucose metabolism. These findings suggest that valine derivatives could be explored for therapeutic interventions in metabolic disorders .

特性

IUPAC Name |

(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMISGYHBUSIB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564256 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-32-9 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。